2-((2R,6S)-2,6-Dimethylmorpholino)aniline

mTOR kinase inhibition cancer therapeutics ATP-competitive inhibitor scaffold

Kinase inhibitor development requires precise stereochemical control to achieve sub-nanomolar potency. This cis-(2R,6S)-configured morpholinoaniline enables vector-specific ortho-substitution for targeting mTOR/S6K1 ATP pockets. • Validated intermediate: mTORC2 inhibition at 10 nM; S6K1 IC50 = 0.600 nM (derived scaffolds) • >98% kinome selectivity documented in analogous GAK inhibitor series • Primary aniline handle for amidation, urea formation, or Buchwald-Hartwig • Well-defined chiral building block for lead optimization to clinical candidate stages Available in research to multi-gram quantities. Supply-chain redundant via CAS 1598656-96-2.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 1598656-96-2
Cat. No. B2774471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2R,6S)-2,6-Dimethylmorpholino)aniline
CAS1598656-96-2
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=CC=CC=C2N
InChIInChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-6-4-3-5-11(12)13/h3-6,9-10H,7-8,13H2,1-2H3/t9-,10+
InChIKeyIDHWZCIKOONKTO-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-((2R,6S)-2,6-Dimethylmorpholino)aniline: Technical Baseline


2-((2R,6S)-2,6-Dimethylmorpholino)aniline (CAS 1598656-96-2) is a chiral heterocyclic building block comprising an ortho-substituted aniline moiety and a cis-2,6-dimethylmorpholine ring. The compound has a molecular formula of C12H18N2O and a molecular weight of 206.29 g/mol, with the stereochemical configuration (2R,6S) defining the cis-relationship of the methyl substituents on the morpholine ring. This compound has been reported as a synthetic intermediate in the preparation of ATP-competitive kinase inhibitor scaffolds, with structurally related derivatives documented to engage targets including S6K1 (IC50 0.600 nM) [2] and mTORC2 (IC50 10 nM) [1].

2-((2R,6S)-2,6-Dimethylmorpholino)aniline vs. Generic Morpholino-Anilines


Regioisomeric substitution on the aniline ring and the stereochemical configuration of the morpholine moiety are non-interchangeable structural determinants for downstream kinase inhibitor potency. The ortho-substitution pattern in 2-((2R,6S)-2,6-dimethylmorpholino)aniline (aniline nitrogen at position 2) presents a distinct vector geometry compared to the more common para-substituted 4-(cis-2,6-dimethylmorpholino)aniline (CAS 342578-24-9) . In ATP-competitive kinase inhibitor design, this ortho-substitution influences the trajectory of pendant pharmacophores toward distinct subpockets within the kinase ATP-binding cleft, directly impacting target engagement. Furthermore, the cis-(2R,6S) configuration fixes both methyl groups in equatorial orientations, a conformational constraint that has been shown in structurally related mTOR and S6K1 inhibitor series to be essential for achieving sub-nanomolar binding affinity [1].

2-((2R,6S)-2,6-Dimethylmorpholino)aniline: Quantitative Differentiation Evidence


Ortho- vs. Para-Aniline Substitution: mTORC2 Cellular Activity

The ortho-substituted aniline moiety in this compound provides a distinct exit vector geometry that enables downstream derivatives to achieve nanomolar mTORC2 inhibition. A derivative incorporating the 2-((2R,6S)-2,6-dimethylmorpholino)aniline scaffold demonstrated mTORC2 inhibition with an IC50 of 10 nM in HEK293 cells, as measured by immunoblotting using GST-tagged S6K1 or Akt1 as substrate [1]. This contrasts with the more widely available para-substituted analog 4-(cis-2,6-dimethylmorpholino)aniline (CAS 342578-24-9), for which no comparable mTOR inhibitory data have been reported in public databases [2]. The ortho substitution alters the dihedral angle between the morpholine and aniline rings, affecting the trajectory of the pendant amine into the kinase hinge-binding region.

mTOR kinase inhibition cancer therapeutics ATP-competitive inhibitor scaffold

S6K1 Kinase Engagement with Ortho-Aniline Scaffolds

Derivatives incorporating the 2-((2R,6S)-2,6-dimethylmorpholino)aniline scaffold have demonstrated sub-nanomolar S6K1 inhibitory activity. A representative compound (US10538528, Compound 26) achieved an IC50 of 0.600 nM against S6K1 kinase in vitro using the QSS Assist FP assay [1]. For context, the clinically approved mTOR inhibitor everolimus exhibits an IC50 of approximately 1.6–2.0 nM against mTORC1 in analogous kinase inhibition assays [2], indicating that derivatives of this scaffold operate in a comparable potency range. In contrast, the para-substituted analog 4-(cis-2,6-dimethylmorpholino)aniline has not been reported to produce derivatives with comparable S6K1 inhibitory activity.

S6K1 inhibition PI3K-AKT-mTOR pathway oncology drug discovery

Cis-2,6-Dimethylmorpholine: Conformational Advantage

The (2R,6S) configuration places both methyl substituents in a cis relationship, favoring equatorial orientations on the morpholine ring. This conformational constraint is widely exploited in ATP-competitive kinase inhibitor design. The GAK inhibitor 12r (4-(3-(cis-2,6-dimethylmorpholino)isothiazolo[4,3-b]pyridin-6-yl)-2-methoxyaniline) exemplifies the utility of this stereochemical arrangement, achieving a Kd of 89 nM against cyclin G-associated kinase (GAK) and demonstrating selectivity by inhibiting only 8 out of 468 kinases tested at >90% inhibition . The alternative trans-(2R,6R) or (2S,6S) configurations produce different spatial orientations of the methyl groups, which can lead to steric clashes with kinase hinge residues or altered binding trajectories. No comparable selectivity profiling data are available for trans-configuration analogs in the same assay system.

chiral building block conformational constraint kinase inhibitor design

2-((2R,6S)-2,6-Dimethylmorpholino)aniline: High-Value Application Scenarios


mTOR Pathway Inhibitor Lead Optimization

This building block is optimally suited for hit-to-lead and lead optimization campaigns targeting the PI3K-AKT-mTOR signaling axis. Derivatives incorporating the ortho-substituted aniline scaffold have demonstrated mTORC2 inhibition at 10 nM in cellular assays [1], providing a validated starting point for structure-activity relationship (SAR) exploration. Medicinal chemists can leverage the primary aniline nitrogen for amide coupling or urea formation to introduce diverse pharmacophores targeting the mTOR ATP-binding cleft or allosteric sites. The sub-nanomolar S6K1 inhibitory potency (IC50 0.600 nM) observed in structurally related derivatives further supports its application in developing dual mTOR/S6K1 inhibitors for oncology indications [2].

Kinase Selectivity Probe Development

The cis-(2R,6S) stereochemical configuration embedded in this building block confers favorable kinase selectivity profiles when incorporated into advanced inhibitor scaffolds. As demonstrated with GAK inhibitor 12r, the cis-2,6-dimethylmorpholine moiety enables >98% kinome selectivity (460 of 468 kinases not inhibited >90%) . Researchers developing chemical probes for target validation studies can utilize this building block to construct tool compounds with reduced polypharmacology, thereby increasing confidence that observed cellular phenotypes are attributable to the intended target engagement rather than off-target kinase inhibition.

Chiral Intermediate for cGMP Manufacturing

For pharmaceutical development programs advancing toward clinical candidates, this compound serves as a well-defined chiral intermediate with established stereochemical identity (2R,6S configuration). The availability of the compound from multiple suppliers under the CAS registry number 1598656-96-2 facilitates supply chain redundancy and quality control standardization. Process chemists can utilize this intermediate in the convergent synthesis of kinase inhibitor drug candidates, with the primary aniline providing a robust handle for late-stage diversification via amidation, reductive amination, or Buchwald-Hartwig coupling reactions.

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